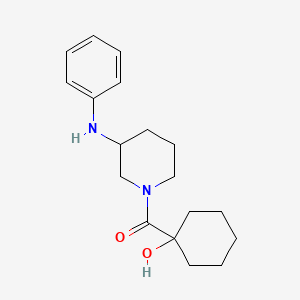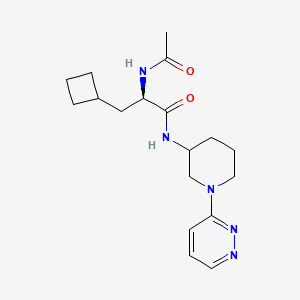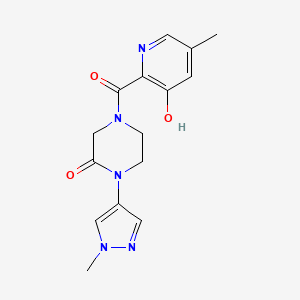![molecular formula C13H18BrNO3S B7078588 2-[1-(3-bromophenyl)ethylsulfonyl]-N,N-dimethylpropanamide](/img/structure/B7078588.png)
2-[1-(3-bromophenyl)ethylsulfonyl]-N,N-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(3-bromophenyl)ethylsulfonyl]-N,N-dimethylpropanamide is an organic compound that features a bromophenyl group, an ethylsulfonyl group, and a dimethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-bromophenyl)ethylsulfonyl]-N,N-dimethylpropanamide typically involves multiple steps. One common method includes the reaction of 3-bromophenyl ethyl sulfone with N,N-dimethylpropanamide under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Detailed reaction conditions, such as temperature, pressure, and time, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield while minimizing waste and reducing production costs. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-bromophenyl)ethylsulfonyl]-N,N-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the bromophenyl moiety .
Scientific Research Applications
2-[1-(3-bromophenyl)ethylsulfonyl]-N,N-dimethylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[1-(3-bromophenyl)ethylsulfonyl]-N,N-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability, while the dimethylpropanamide moiety may contribute to its stability and overall pharmacokinetic profile .
Comparison with Similar Compounds
Similar Compounds
4-bromophenyl methyl sulfone: Similar in structure but lacks the dimethylpropanamide moiety.
2-bromophenyl (3R)-1-(ethylsulfonyl)-3-piperidinecarboxylate: Contains a piperidinecarboxylate group instead of the dimethylpropanamide moiety
Uniqueness
2-[1-(3-bromophenyl)ethylsulfonyl]-N,N-dimethylpropanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-[1-(3-bromophenyl)ethylsulfonyl]-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3S/c1-9(11-6-5-7-12(14)8-11)19(17,18)10(2)13(16)15(3)4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNZBTPSHLBMEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)S(=O)(=O)C(C)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methoxy-1-[4-(3-methoxy-3-methylbutanoyl)-1,4-diazepan-1-yl]-3-methylbutan-1-one](/img/structure/B7078505.png)
![1-[2-[2-(4-Fluorophenyl)-6-methylmorpholin-4-yl]-2-oxoethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7078506.png)


![5-[(2-Methyl-2-thiomorpholin-4-ylpropyl)amino]pyridine-2-carbonitrile](/img/structure/B7078531.png)
![5-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]-3-ethyl-1,2,4-thiadiazole](/img/structure/B7078534.png)
![5-[1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B7078538.png)
![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-3-ethyl-1,2,4-thiadiazol-5-amine](/img/structure/B7078540.png)
![N-[4-[(5-methyl-1H-pyrazol-3-yl)oxy]phenyl]-3-(4-oxocinnolin-1-yl)propanamide](/img/structure/B7078551.png)
![1-[2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]ethyl]pyrrolidine-2,5-dione](/img/structure/B7078553.png)
![[3-(3,5-Dimethoxyanilino)piperidin-1-yl]-[2-(ethylamino)-1,3-thiazol-4-yl]methanone](/img/structure/B7078571.png)
![N-[4-(dimethylamino)-6-methoxypyrimidin-5-yl]-4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7078581.png)
![1-[3-[2-(2,3-Dihydropyrrolo[2,3-c]pyridin-1-yl)-2-oxoethyl]phenyl]pyrrolidin-2-one](/img/structure/B7078590.png)

